(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methyl-2-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentanamide;hydrochloride
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methyl-2-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentanamide;hydrochloride
Brand Name:
Vulcanchem
CAS No.:
145594-25-8
VCID:
VC0137252
InChI:
InChI=1S/C49H69N7O11.ClH/c1-34(2)30-40(51-21-11-5-8-16-45(59)56-22-24-64-26-28-66-42-14-9-10-15-43(42)67-29-27-65-25-23-56)48(62)55-49(63)41(32-36-12-6-4-7-13-36)54-44(58)33-52-46(60)35(3)53-47(61)39(50)31-37-17-19-38(57)20-18-37;/h4,6-7,9-10,12-15,17-20,34-35,39-41,51,57H,5,8,11,16,21-33,50H2,1-3H3,(H,52,60)(H,53,61)(H,54,58)(H,55,62,63);1H/t35-,39+,40+,41+;/m1./s1
SMILES:
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NCCCCCC(=O)N3CCOCCOC4=CC=CC=C4OCCOCC3.Cl
Molecular Formula:
C49H70ClN7O11
Molecular Weight:
968.6 g/mol
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methyl-2-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentanamide;hydrochloride
CAS No.: 145594-25-8
Main Products
VCID: VC0137252
Molecular Formula: C49H70ClN7O11
Molecular Weight: 968.6 g/mol
CAS No. | 145594-25-8 |
---|---|
Product Name | (2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methyl-2-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentanamide;hydrochloride |
Molecular Formula | C49H70ClN7O11 |
Molecular Weight | 968.6 g/mol |
IUPAC Name | (2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methyl-2-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentanamide;hydrochloride |
Standard InChI | InChI=1S/C49H69N7O11.ClH/c1-34(2)30-40(51-21-11-5-8-16-45(59)56-22-24-64-26-28-66-42-14-9-10-15-43(42)67-29-27-65-25-23-56)48(62)55-49(63)41(32-36-12-6-4-7-13-36)54-44(58)33-52-46(60)35(3)53-47(61)39(50)31-37-17-19-38(57)20-18-37;/h4,6-7,9-10,12-15,17-20,34-35,39-41,51,57H,5,8,11,16,21-33,50H2,1-3H3,(H,52,60)(H,53,61)(H,54,58)(H,55,62,63);1H/t35-,39+,40+,41+;/m1./s1 |
Standard InChIKey | RERHSZDNBNQPNR-RKCLFCSSSA-N |
Isomeric SMILES | C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(C)C)NCCCCCC(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl |
SMILES | CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NCCCCCC(=O)N3CCOCCOC4=CC=CC=C4OCCOCC3.Cl |
Canonical SMILES | CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NCCCCCC(=O)N3CCOCCOC4=CC=CC=C4OCCOCC3.Cl |
Synonyms | L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-(6-(2,3,5,6,8 ,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl )-6-oxohexyl)-, monohydrochloride |
PubChem Compound | 5747405 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume